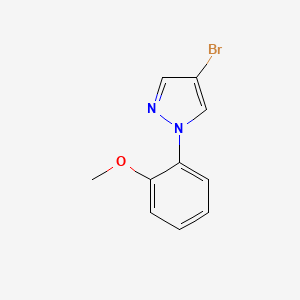

4-Bromo-1-(2-methoxyphenyl)pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-methoxyphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCURTKSIWPPPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 2 Methoxyphenyl Pyrazole and Analogous Systems

Foundational Synthetic Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the initial and crucial phase in the synthesis of 4-bromo-1-(2-methoxyphenyl)pyrazole. Two of the most prevalent and effective methods for this are cyclocondensation reactions and [3+2] cycloaddition reactions. researchgate.net

Cyclocondensation Reactions from 1,3-Biselectrophilic Compounds and Hydrazine (B178648) Derivatives

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-biselectrophilic compound and a hydrazine derivative. nih.govmdpi.com This method, often referred to as the Knorr pyrazole synthesis, is widely utilized due to its efficiency and the ready availability of starting materials. jk-sci.comyoutube.com The reaction involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine, leading to the formation of the pyrazole ring. google.com The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by an intramolecular enamine formation and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com

The choice of the 1,3-dicarbonyl compound and the hydrazine derivative determines the substitution pattern of the resulting pyrazole. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. beilstein-journals.org However, reaction conditions can often be tuned to favor the formation of a specific isomer. Microwave-assisted conditions and the use of catalysts like silica-supported sulfuric acid have been shown to improve reaction rates and yields. jmcs.org.mx

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | Acetic Acid | 1,3,5-Trimethyl-1-phenylpyrazole | jmcs.org.mx |

| Benzoylacetone | Arylhydrazine | N-Bromosaccharin | 4-Bromo-1-aryl-5-methyl-3-phenylpyrazole | jmcs.org.mx |

| 1,1,1-Trifluoropentane-2,4-dione | Arylhydrazine | - | 3-Methyl-5-trifluoromethyl-1-arylpyrazole | jmcs.org.mx |

| α,β-Unsaturated Ketone | Hydrazine Derivative | - | Pyrazoline (intermediate) then Pyrazole | nih.govmdpi.com |

| Cross-conjugated Enynones | Arylhydrazines | - | Pyrazole derivatives | nih.gov |

[3+2] Cycloaddition Reactions of Diazo Compounds with Alkynes

Another powerful and versatile method for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov This reaction involves the concerted addition of a 1,3-dipole, such as a diazo compound, to a dipolarophile, typically an alkyne or an alkene. nih.govresearchgate.net The reaction is highly efficient and stereospecific, providing direct access to a wide variety of substituted pyrazoles. researchgate.net

The regioselectivity of the cycloaddition is influenced by the electronic nature of both the diazo compound and the alkyne. organic-chemistry.org The use of metal catalysts, such as copper, can enhance the regioselectivity of the reaction. acs.org In recent years, visible-light-induced [3+2] cycloadditions have emerged as a milder and more environmentally friendly alternative. nih.gov This method allows for the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones, further expanding the scope and applicability of this reaction. nih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| Diazo Compound Source | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Tosylhydrazones | Alkenes | Visible Light | Pyrazolines/Pyrazoles | nih.gov |

| Diazoacetonitrile (in situ) | Electron-deficient Alkynes | - | CN-pyrazoles | researchgate.net |

| α-Diazocarbonyl substrates | Alkynes | Heat, solvent-free | Pyrazoles | researchgate.net |

| Sydnones | Alkynes | Base-mediated | Pyrazoles | acs.org |

| Trifluorodiazoethane | Allenic Esters/Ketones | Et3N | Trifluoromethyl-substituted Pyrazoles | thieme-connect.com |

Strategic Approaches for Bromine Introduction at the C-4 Position

Once the pyrazole core is established, the next critical step is the introduction of a bromine atom at the C-4 position. The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, making its bromination a relatively straightforward process. researchgate.net

Direct Halogenation Protocols (e.g., N-Bromosuccinimide mediated)

Direct electrophilic bromination is the most common method for introducing bromine at the C-4 position of a pyrazole ring. N-Bromosuccinimide (NBS) is a widely used and convenient brominating agent for this purpose. wikipedia.orgorganic-chemistry.orgvaia.com The reaction is typically carried out in a suitable solvent, and often does not require a catalyst. researchgate.net The high reactivity of the C-4 position ensures good regioselectivity for the bromination reaction. researchgate.net In some cases, solvent-free conditions using NBS have been developed, offering a more environmentally friendly approach. jmcs.org.mx

Table 3: Examples of Direct C-4 Bromination of Pyrazoles

| Pyrazole Substrate | Brominating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | N-Bromosaccharin | Solvent-free | 4-Bromo-1,3,5-trisubstituted Pyrazoles | jmcs.org.mx |

| Pyrazole | N-Halosuccinimides (NBS, NCS) | CCl4 or Water | 4-Halopyrazoles | researchgate.net |

| Pyrazolo[3,4-c]pyrazoles | N-Bromosuccinimide (NBS) | Microwave irradiation | Monobrominated heterocycle | nih.gov |

| 1-Phenyl-1H-pyrazol-3-ol | N-Bromosuccinimide (NBS) | - | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | mdpi.com |

Introduction of the 2-Methoxyphenyl Moiety

The final step in the synthesis of this compound is the introduction of the 2-methoxyphenyl group at the N-1 position of the pyrazole ring. This is typically achieved through an N-arylation reaction. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org It generally involves the reaction of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst at elevated temperatures. researchgate.netresearchgate.net While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern variations often utilize ligands to improve the efficiency and mildness of the reaction. mdpi.com

The Buchwald-Hartwig amination is a more recent and highly versatile palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.orglibretexts.org This reaction has a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. wikipedia.orgresearchgate.net The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination and can be tailored to specific substrates. nih.govorganic-chemistry.org For the synthesis of 1-arylpyrazoles, both Ullmann and Buchwald-Hartwig methodologies have been successfully employed. nih.govnih.gov

Table 4: Examples of N-Arylation of Pyrazoles

| Pyrazole Substrate | Arylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | Aryl Halide | Copper (Ullmann) | N-Arylpyrazole | researchgate.net |

| Pyrazole | Aryl Halide | Palladium (Buchwald-Hartwig) | N-Arylpyrazole | wikipedia.org |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2, tBuDavePhos | 4-(Piperidin-1-yl)-1-tritylpyrazole | nih.gov |

| 4-Halo-1H-pyrazoles | Aromatic Amines | Palladium (Buchwald-Hartwig) | C4-aminated Pyrazoles | nih.gov |

| Nitrogen Heterocycles | Aryl Iodides | Cu(OAc)2·H2O | N-arylated Heterocycles | researchgate.net |

N-Substitution with Aryl and Substituted Phenyl Groups

The introduction of an aryl or substituted phenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through N-arylation reactions.

One of the most prominent methods for N-arylation is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a pyrazole. mdpi.comwikipedia.org The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. mdpi.comwikipedia.org For instance, the N-arylation of pyrazoles can be carried out using copper(I) iodide (CuI) as a catalyst in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).

Another powerful technique for N-arylation is the Chan-Lam coupling reaction , which utilizes aryl boronic acids as the aryl source in a copper-catalyzed process. researchgate.net This method is often favored due to the ready availability and stability of boronic acids. The reaction of a pyrazole with an arylboronic acid, such as 2-methoxyphenylboronic acid, in the presence of a copper salt like copper(II) acetate (B1210297) and a base, can afford the desired N-arylated pyrazole. researchgate.net Research has shown that this method can be effective even at room temperature, avoiding the need for high-temperature conditions often associated with other N-arylation methods. researchgate.net

The regioselectivity of N-arylation in unsymmetrical pyrazoles is a crucial aspect to consider. rsc.orgmdpi.com The substitution pattern on the pyrazole ring and the nature of the arylating agent can influence which nitrogen atom undergoes arylation. rsc.orgmdpi.com

O-Alkylation and Etherification for Methoxy-Group Incorporation

The methoxy (B1213986) group on the phenyl ring of this compound is a key structural feature. While it is often introduced as part of the arylating agent (e.g., 2-methoxyphenylboronic acid), O-alkylation or etherification reactions can also be employed to introduce this group onto a pre-existing phenolic precursor.

A common method for O-alkylation involves the reaction of a phenol (B47542) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base. For the synthesis of analogous systems, the alkylation of a hydroxyphenyl-pyrazole with a suitable alkylating agent would yield the desired alkoxy-substituted product. For example, the alkylation of a phenol with propargyl bromide can be achieved using a base like potassium carbonate (K2CO3) to yield the corresponding propargyl ether. nih.gov

Advanced Synthetic Methodologies and Reaction Optimizations

To enhance efficiency, yield, and sustainability, advanced synthetic methodologies and reaction optimizations have been developed for the synthesis of pyrazole derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is highly effective for forming carbon-carbon bonds. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of synthesizing analogs of this compound, the Suzuki-Miyaura reaction is invaluable for introducing various substituents at the C4 position of the pyrazole ring.

For example, starting with a 4-bromopyrazole derivative, a wide array of aryl, heteroaryl, or vinyl groups can be introduced by coupling with the corresponding boronic acid. rsc.orgmdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or a more advanced precatalyst like XPhos Pd G2, in the presence of a base (e.g., K3PO4) and a suitable solvent. rsc.orgmdpi.com The choice of catalyst, ligand, and base can significantly impact the reaction's efficiency and substrate scope. nih.govnih.gov The Suzuki-Miyaura reaction is known for its high functional group tolerance, allowing for the synthesis of complex molecules. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyrazoles

| Starting Bromopyrazole | Coupling Partner (Boronic Acid) | Catalyst System | Product | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl and heteroaryl boronic acids | XPhos Pd G2 / Base | 4-Substituted-3,5-dinitro-1H-pyrazoles | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Unprotected bromopyrazoles | Phenylboronic acid | Pd precatalyst / Base | Arylated pyrazoles | nih.gov |

This table is for illustrative purposes and showcases the versatility of the Suzuki-Miyaura reaction in modifying bromopyrazole cores.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. medicaljournalshouse.comdergipark.org.tr This technique is particularly beneficial for the synthesis of heterocyclic compounds like pyrazoles. nih.govresearchgate.net

The application of microwave irradiation can significantly enhance the efficiency of pyrazole synthesis, including cyclocondensation and cross-coupling reactions. medicaljournalshouse.comnih.gov For instance, the synthesis of pyrazole derivatives that would typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. medicaljournalshouse.com This rapid heating can also lead to cleaner reactions with fewer side products. Solvent-free microwave-assisted synthesis is also a green chemistry approach that further reduces environmental impact. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of substituted 3,5-dimethyl pyrazoles | 12-16 hours | 4-7 minutes | Significant increase (e.g., from 36.9-48.6% to 54-81%) | medicaljournalshouse.com |

| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | Not specified | 4 minutes | High yields (82-96%) | dergipark.org.tr |

| Multicomponent synthesis of pyrano[2,3-c]pyrazoles | Reflux conditions | Microwave irradiation | Shorter reaction times and increased yields | nih.gov |

This table highlights the advantages of using microwave-assisted protocols in pyrazole synthesis.

Regioselective Synthesis and Control in Pyrazole Functionalization

The ability to control the position of functional groups on the pyrazole ring is crucial for synthesizing specific isomers like this compound. Regioselectivity in pyrazole synthesis and functionalization is influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.

The bromination of pyrazoles, for instance, can be directed to specific positions. researchgate.net The directing effect of substituents already present on the pyrazole ring plays a significant role in determining the position of bromination. reddit.com Similarly, in N-alkylation or N-arylation of unsymmetrical pyrazoles, the steric and electronic properties of the substituents can dictate which nitrogen atom is functionalized. mdpi.comresearchgate.net

Advanced techniques like regioselective metalation followed by reaction with an electrophile provide a powerful strategy for the controlled functionalization of the pyrazole core. acs.org For example, sequential deprotonation or bromine-magnesium exchange at different positions of a pyrazole ring allows for the stepwise introduction of various functional groups in a highly controlled manner. acs.org

Principles of Green Chemistry in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to develop more environmentally benign and sustainable processes. researchgate.netnih.gov This involves the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and energy-efficient methods like microwave synthesis. researchgate.net

Key aspects of green chemistry in pyrazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol, or performing reactions under solvent-free conditions. nih.govresearchgate.net

Catalysis: Employing catalytic amounts of substances to promote reactions, thereby reducing waste. This includes the use of recyclable catalysts. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. medicaljournalshouse.comresearchgate.net

Spectroscopic Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of individual atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-Bromo-1-(2-methoxyphenyl)pyrazole reveals distinct signals corresponding to the protons of the pyrazole (B372694) and methoxyphenyl rings. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyrazole ring appear as singlets. The proton at position 5 (H-5) of the pyrazole ring is observed as a singlet at approximately 7.78 ppm. researchgate.net Another singlet corresponding to the proton at position 3 (H-3) would also be expected.

The protons of the 2-methoxyphenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. These signals typically appear between 6.80 and 7.50 ppm. beilstein-journals.org The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet, usually found further upfield, around 3.88 ppm. beilstein-journals.org

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-5 | ~7.78 | Singlet | N/A |

| Methoxyphenyl Protons | ~6.80 - 7.50 | Multiplet | - |

| Methoxy (-OCH₃) | ~3.88 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyrazole and methoxyphenyl rings resonate at characteristic chemical shifts.

The carbon atom bearing the bromine, C-4 of the pyrazole ring, is significantly shielded and appears at approximately 96.5 ppm. The other pyrazole carbons, C-3 and C-5, are observed at around 141.2 ppm and 129.5 ppm, respectively. The carbons of the 2-methoxyphenyl ring are found in the range of 111.0 to 155.0 ppm. The carbon of the methoxy group is typically observed around 55.9 ppm. beilstein-journals.org

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~141.2 |

| Pyrazole C-4 | ~96.5 |

| Pyrazole C-5 | ~129.5 |

| Methoxyphenyl C1' | ~126.8 |

| Methoxyphenyl C2' | ~154.9 |

| Methoxyphenyl C3' | ~111.8 |

| Methoxyphenyl C4' | ~128.7 |

| Methoxyphenyl C5' | ~121.3 |

| Methoxyphenyl C6' | ~131.0 |

| Methoxy (-OCH₃) | ~55.9 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Applications

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can be a valuable tool for characterizing nitrogen-containing heterocyclic compounds like pyrazoles. ipb.pt The chemical shifts of the nitrogen atoms in the pyrazole ring are sensitive to their electronic environment and substitution pattern. For 1-substituted pyrazoles, two distinct ¹⁵N signals are expected. In related pyrazole derivatives, the N-1 nitrogen typically resonates at a different chemical shift compared to the N-2 nitrogen, providing confirmation of the ring structure. researchgate.netmdpi.com Studies on similar pyrazole systems have shown that ¹⁵N chemical shifts can be used to differentiate between tautomers and to study the effects of hydrogen bonding. psu.edu

Multidimensional NMR Techniques (e.g., DEPT-135, HMBC, HMQC)

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques such as DEPT-135, HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Coherence) are often employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the methoxy protons and the C-2' carbon of the phenyl ring would confirm their connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹. The C-Br stretching vibration usually appears at lower frequencies, typically in the range of 500-700 cm⁻¹.

Interactive IR Spectroscopy Data Table for this compound

| Functional Group | Characteristic Absorption (ν, cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=C and C=N Stretch (Aromatic/Pyrazole) | 1400-1600 |

| C-O Stretch (Methoxy) | ~1250 |

| C-Br Stretch | 500-700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of the bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be expected. researchgate.net For this compound, the molecular weight is 253.09 g/mol . chemicalbook.com

Common fragmentation pathways for pyrazoles involve the loss of HCN or cleavage of the substituents. researchgate.net For this compound, fragmentation could involve the loss of the bromo group, the methoxy group, or cleavage of the bond between the two rings. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. When a molecule absorbs light in this region of the electromagnetic spectrum, it causes electrons to be promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyrazole derivatives, UV-Vis spectroscopy can provide insights into the electronic environment of the pyrazole ring and any attached chromophoric groups. The position and intensity of absorption bands can be influenced by factors such as the nature and position of substituents on the pyrazole and phenyl rings, as well as the solvent used for the analysis.

Despite a comprehensive search of available scientific literature, specific experimental UV-Vis spectroscopic data, including detailed research findings and data tables for the compound This compound , could not be located. While studies on various other pyrazole derivatives detail their UV-Vis characteristics, this particular isomer has not been the subject of published research that includes its UV-Vis spectral analysis.

Research on related haloaminopyrazole derivatives has shown that these compounds are characterized by techniques including UV-Vis spectroscopy, though specific data for the title compound is not provided. nih.gov Similarly, detailed spectroscopic data for isomers such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is available, but this does not extend to the 1-(2-methoxyphenyl) isomer.

Theoretical studies on similar molecules, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict UV-Vis absorption spectra, showing a correlation between theoretical and experimental results. Such studies highlight the electronic transitions responsible for the observed absorption bands. However, no such theoretical or experimental study was found for this compound.

Therefore, the generation of a data table and a detailed discussion of the research findings for the UV-Vis spectroscopic characterization of this compound is not possible at this time due to the absence of published data.

Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the principal method for the precise determination of the molecular structure of 4-Bromo-1-(2-methoxyphenyl)pyrazole and its analogs, revealing detailed information about their conformation and bonding parameters. mdpi.com

SC-XRD studies on pyrazole (B372694) derivatives reveal key structural features. The pyrazole ring itself is typically planar. A crucial aspect of the molecular geometry is the relative orientation of the phenyl and pyrazole rings. In related 1-phenylpyrazole (B75819) structures, a significant dihedral angle between these two rings is commonly observed. For instance, in one (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl] derivative, the dihedral angle between the pyrazole ring and its N-bonded phenyl ring is 10.34 (16)°. nih.gov This twisted conformation minimizes steric hindrance between the rings.

Detailed analysis of crystallographic data from related structures provides expected values for the bond parameters in this compound. Bond lengths and angles are generally within normal ranges. nih.gov Torsion angles are critical in defining the final three-dimensional shape.

The table below presents typical bond lengths found in the core structure of similar pyrazole derivatives.

| Bond | Typical Length (Å) | Source of Analog Data |

| C=C (acyclic) | 1.336 (4) | nih.gov |

| C-Br | ~1.88 - 1.90 | General Observation |

| N-N (pyrazole) | 1.383 (3) | General Observation |

| C-N (pyrazole) | 1.339 (4) - 1.391 (4) | General Observation |

This interactive table summarizes key bond length data from analogous structures.

Supramolecular Interactions and Crystal Packing Architectures

While this compound lacks strong hydrogen bond donors like O-H or N-H groups (the pyrazole N-H is substituted), it participates in weaker, non-classical hydrogen bonds. In the crystal structures of similar compounds, molecules are often linked by C-H···O and C-H···N hydrogen bonds. nih.govmdpi.com For example, in one related pyrazole derivative, molecules are linked into inversion dimers by pairs of C-H···O hydrogen bonds, forming distinct ring motifs. nih.gov These interactions, though weaker than classical hydrogen bonds, are numerous and collectively play a crucial role in stabilizing the crystal packing. nih.govnih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. mdpi.comnih.gov By mapping properties onto this unique molecular surface, regions of close contact corresponding to specific interactions can be identified. cardiff.ac.uk

Two-dimensional fingerprint plots generated from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For analogous brominated aromatic and heterocyclic compounds, these plots reveal the percentage contribution of each type of contact to the total surface area. nih.govnih.gov H···H contacts typically represent the largest contribution, often followed by Br···H/H···Br, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov Red spots on the d_norm mapped surface highlight the closest intermolecular contacts, which often correspond to hydrogen bonds. nih.gov

The table below shows a representative distribution of intermolecular contacts for a related brominated heterocyclic compound, as determined by Hirshfeld analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Source of Analog Data |

| H···H | 37.1 | nih.gov |

| O···H / H···O | 31.3 | nih.gov |

| Br···H / H···Br | 13.5 | nih.gov |

| C···H / H···C | 10.6 | nih.gov |

This interactive table illustrates the quantitative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a similar compound.

Investigation of Tautomerism and Isomerism in Halogenated Pyrazole Systems

The phenomenon of tautomerism is a crucial aspect of pyrazole chemistry, influencing the reactivity, physical properties, and biological activity of these heterocyclic compounds. nih.gov In halogenated pyrazole systems, the position of the halogen atom and the nature of other substituents on the pyrazole ring can significantly impact the tautomeric equilibrium. mdpi.com This section delves into the investigation of tautomerism and isomerism in halogenated pyrazoles, with a specific focus on the implications for this compound.

Pyrazoles that are unsubstituted at the N1 position can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This is known as annular tautomerism. nih.gov For pyrazoles with a substituent at the C4 position, such as a bromine atom, and an additional substituent at either the C3 or C5 position, two distinct tautomers can exist. csic.es

In the solid state, the predominant tautomer is often determined by the formation of stable intermolecular interactions, particularly hydrogen bonds. mdpi.com Pyrazoles can form various supramolecular motifs, including dimers, trimers, tetramers, and catemers, through N-H···N hydrogen bonds. mdpi.comresearchgate.net The specific motif adopted is influenced by the steric and electronic properties of the substituents on the pyrazole ring. mdpi.com For instance, 4-bromo-1H-pyrazole has been shown to form trimeric hydrogen-bonding motifs in the crystalline state. mdpi.com

In solution, the tautomeric equilibrium is influenced by the solvent polarity and the electronic nature of the substituents. mdpi.comnih.gov Studies on 4-bromo-1H-pyrazoles with a substituent at the 3(5)-position have shown that the tautomer with the bromine atom at the 3-position is generally more stable and, therefore, the major tautomer in solution. csic.es This preference is attributed to the electronic effects of the bromine substituent. csic.es

For N-substituted pyrazoles like this compound, annular tautomerism is not possible. However, the presence of the 2-methoxyphenyl group introduces the possibility of rotational isomerism (atropisomerism) if rotation around the N-C(phenyl) bond is restricted. The steric hindrance between the bromo and methoxy (B1213986) groups and the pyrazole ring could potentially lead to stable rotational isomers.

Furthermore, pyrazoles can exhibit another form of tautomerism known as pyrazolone-hydroxypyrazole tautomerism, particularly when a hydroxyl group is present on the ring. nih.govmdpi.com While not directly applicable to this compound, this highlights the diverse tautomeric possibilities within the pyrazole family.

Detailed research findings on the tautomerism of halogenated pyrazoles are often elucidated through a combination of X-ray crystallography and various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comnih.govmdpi.com

Table 1: Tautomeric Forms of Substituted 4-Halogenated Pyrazoles

| Substituent at C3(5) | Predominant Tautomer in Solid State | Predominant Tautomer in Solution | Key Influencing Factors |

| Phenyl | 3-Bromo-5-phenyl-1H-pyrazole csic.es | 3-Bromo-5-phenyl-1H-pyrazole csic.es | Electronic effects of the bromine atom csic.es |

| Amino | Tautomer with amide group at position 3 mdpi.com | Tautomeric equilibrium observed in DMSO mdpi.com | Internal hydrogen bonds, solvent polarity mdpi.com |

| Nitro | Tautomer with nitro group at position 5 mdpi.com | Not specified | Electronic withdrawing nature of the nitro group mdpi.com |

Table 2: Crystallographic Data for Representative 4-Halogenated Pyrazoles

| Compound | Crystal System | Space Group | Supramolecular Motif | Reference |

| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | Trimer mdpi.com | mdpi.com |

| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | Trimer mdpi.com | mdpi.com |

| 4-Fluoro-1H-pyrazole | Monoclinic | P2₁/c | Catemer mdpi.com | mdpi.com |

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | Catemer mdpi.com | mdpi.com |

| 3,4-Dibromo-5-phenyl-1H-pyrazole | Monoclinic | P2₁/c | Dimer | csic.es |

Reactivity and Chemical Transformations of 4 Bromo 1 2 Methoxyphenyl Pyrazole Scaffolds

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are a powerful tool for the functionalization of bromo(hetero)arenes. beilstein-journals.orgmdpi.com This process typically involves the treatment of the bromo compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. The resulting organolithium intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

While specific examples for 4-bromo-1-(2-methoxyphenyl)pyrazole are not extensively documented in the reviewed literature, the reactivity of similar bromo-substituted heterocycles suggests its susceptibility to this transformation. For instance, the directed lithiation of 4-bromo-1-phenylsulphonylpyrazole has been successfully demonstrated, where the bromine atom directs the metalation to the C5 position of the pyrazole (B372694) ring. mdpi.com It is important to note that for some functionalization reactions, the presence of free hydroxy groups can be unfavorable, necessitating the use of a protecting group like the methoxy (B1213986) group in the target compound. beilstein-journals.orgmdpi.com

The general scheme for a halogen-metal exchange reaction on a bromoaryl-substituted compound is depicted below:

Scheme 1: General Halogen-Metal Exchange Reaction.

This methodology provides a pathway to synthesize various derivatives that would be otherwise difficult to obtain.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromo substituent at the C4 position of the pyrazole ring makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. mdpi.com This reaction has been successfully applied to a variety of pyrazole derivatives, including those with unprotected N-H groups. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base.

While specific Suzuki-Miyaura coupling data for this compound is not detailed in the provided search results, the general conditions for related substrates can be extrapolated. The table below summarizes typical conditions for the Suzuki-Miyaura coupling of various brominated pyrazole and other heterocyclic substrates with different boronic acids.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Unprotected Bromo-Indazole | Aryl Boronic Acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to Excellent | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 82 | beilstein-journals.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Het-aryl Boronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | mdpi.com |

| ortho-Bromoaniline | Various Boronic Esters | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | Not specified | 95 | nih.gov |

The choice of catalyst, base, and solvent can significantly influence the reaction outcome, and optimization is often necessary for a specific substrate. The use of bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the palladium center can enhance the catalytic activity. rsc.org

Besides the Suzuki-Miyaura reaction, the this compound scaffold can participate in other palladium-catalyzed transformations. One notable example is the direct arylation at the C5 position of N-substituted pyrazoles. rsc.org This reaction allows for the introduction of an aryl group at the C5 position without affecting the C-Br bond at the C4 position, demonstrating high chemoselectivity. A simple phosphine-free catalytic system, such as Pd(OAc)₂ with KOAc as the base in DMA, can be employed for this transformation. rsc.org

Another important palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of 4-bromo-6H-1,2-oxazines has been reported to proceed under typical conditions using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. beilstein-journals.org This suggests that this compound could undergo similar reactions to introduce alkynyl moieties.

Nucleophilic Substitution Reactions of the Bromo Moiety

The bromine atom at the C4 position of the pyrazole ring can also be displaced by nucleophiles, although this often requires catalysis. While direct nucleophilic aromatic substitution on electron-rich heterocycles can be challenging, copper-catalyzed coupling reactions provide an effective route for the introduction of various nucleophiles.

For example, the Cu(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for coupling with alkylamines possessing β-hydrogen atoms. mdpi.com In contrast, palladium-catalyzed amination was more suitable for aromatic or bulky amines. mdpi.com This highlights the complementary nature of different catalytic systems for nucleophilic substitution reactions on halogenated pyrazoles. It is plausible that this compound could undergo similar copper or palladium-catalyzed nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to afford a range of functionalized pyrazoles.

Derivatization and Functional Group Interconversions on the Aryl and Alkoxyaryl Substituents

The 1-(2-methoxyphenyl) substituent on the pyrazole ring offers additional opportunities for chemical modification. The methoxy group can be a precursor to a hydroxyl group through O-demethylation, which can then be further functionalized. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole from the corresponding 3-ol derivative by O-alkylation with methyl iodide and a base like sodium hydride has been reported. mdpi.com

Furthermore, the aromatic ring of the 2-methoxyphenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The synthesis of a series of 1,3,5-trisubstituted pyrazoles from arylhydrazones via a Vilsmeier-Haack reaction demonstrates the feasibility of modifying the aryl substituent. nih.gov Docking studies of some N-arylpyrazoles have shown that interactions of the methoxyphenyl group within the binding site of enzymes can be crucial for biological activity. researchgate.net

Cycloaddition Reactions for Fused Ring System Formation

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. rsc.org While specific cycloaddition reactions involving this compound as a dienophile or diene are not extensively reported, the general reactivity of related compounds suggests its potential in such transformations.

For instance, a novel cycloaddition reaction of 4-bromo-2,6-dimethyl-phenylisonitrile with acetylene (B1199291) derivatives has been reported to yield fused ring systems. nih.gov This indicates that the bromo-aryl moiety can participate in cycloaddition reactions. Furthermore, pyrazoles themselves can be synthesized via [3+2] cycloaddition reactions. nih.gov The development of palladium-catalyzed polyannulation of pyrazoles with diynes to form poly(indazole)s further showcases the utility of pyrazole scaffolds in building complex fused architectures. rsc.org These examples suggest that this compound could potentially be utilized in various cycloaddition strategies to generate novel fused heterocyclic systems.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable and computationally efficient method for studying the electronic structure of medium-sized organic molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such investigations, providing a good balance between accuracy and computational cost.

A hypothetical table of selected optimized geometrical parameters for 4-Bromo-1-(2-methoxyphenyl)pyrazole, as would be generated from such a study, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This data is illustrative and not based on actual experimental or computational results.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C4-Br | 1.89 Å |

| N1-C(phenyl) | 1.43 Å | |

| C-O(methoxy) | 1.37 Å | |

| Bond Angle | C3-C4-C5 | 106.5° |

| N1-N2-C3 | 111.0° |

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect negative potential (red/yellow) around the nitrogen and oxygen atoms, as well as the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound This data is illustrative and not based on actual experimental or computational results.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. These theoretical spectra can aid in the assignment of experimental peaks.

Advanced Quantum Chemical Methods

To gain deeper insights into the bonding and reactivity of this compound, more advanced computational analyses would be beneficial.

NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer interactions between filled and vacant orbitals, which can reveal hyperconjugative effects and other stabilizing interactions. For the target molecule, NBO analysis could quantify the delocalization of electron density between the pyrazole (B372694) and phenyl rings and the influence of the methoxy (B1213986) and bromo substituents on the electronic structure.

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are useful for comparing the reactivity of different compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This data is illustrative and not based on actual experimental or computational results.

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.65 eV |

Computational Studies of Intermolecular Interactions (e.g., Energy Framework Analysis)

Computational chemistry and quantum chemical investigations offer profound insights into the intermolecular interactions that govern the crystal packing and solid-state architecture of molecular compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies applied to analogous pyrazole derivatives provide a clear framework for how such analyses would be conducted and what they would reveal. These studies are crucial for understanding the nature, directionality, and energy of non-covalent interactions, which ultimately influence the material's properties.

Energy framework analysis, a computational tool often performed using software like CrystalExplorer, is instrumental in visualizing and quantifying the interaction energies between molecules in a crystal lattice. This analysis calculates the electrostatic, polarization, dispersion, and repulsion energy components between a central molecule and its neighbors. The results are typically rendered as cylindrical frameworks where the radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive visual representation of the dominant packing forces.

Furthermore, the methoxy group and the bromine atom introduce the potential for specific and directional interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming C–H···O interactions with neighboring molecules. The bromine atom can participate in halogen bonding (C–Br···X, where X is a nucleophile) and other short contacts like C–H···Br interactions. These directional interactions play a crucial role in determining the specific arrangement of molecules in the crystal.

A hypothetical energy framework analysis of this compound would likely reveal a hierarchy of interaction energies. The π-π stacking between the aromatic rings would be expected to be a dominant dispersive interaction. The electrostatic interactions would be influenced by the polar methoxy group and the electronegative bromine and nitrogen atoms. The interplay of these forces dictates the final crystal structure and, consequently, the material's physical properties.

Detailed research findings from such a study would typically be presented in a tabular format, quantifying the different energy components.

Table 1: Hypothetical Interaction Energy Components for a Molecular Pair in a Crystal Lattice

| Interaction Type | Energy (kJ/mol) |

| Electrostatic (E_ele) | -50 to -150 |

| Polarization (E_pol) | -20 to -50 |

| Dispersion (E_disp) | -100 to -200 |

| Repulsion (E_rep) | 100 to 250 |

| Total (E_tot) | -70 to -150 |

Note: The values in this table are hypothetical and serve as an illustrative example of what might be expected from an energy framework analysis of a substituted pyrazole derivative. The actual values would be dependent on the specific molecular pair and crystal packing.

Applications in Advanced Organic Synthesis and Materials Science

4-Bromopyrazole Derivatives as Versatile Synthetic Intermediates

4-Bromopyrazole derivatives are highly regarded as versatile intermediates in organic synthesis. The carbon-bromine bond at the 4-position of the pyrazole (B372694) ring is a key feature, enabling a wide array of synthetic modifications. guidechem.com This reactivity makes bromo(hetero)arenes valuable starting materials for creating more complex molecular structures through functionalization. mdpi.comresearchgate.net

One of the most powerful applications of these intermediates is in transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds by replacing the bromine atom with various organic groups. jmcs.org.mx For instance, the palladium-catalyzed Suzuki coupling can be used to introduce aryl or vinyl groups, significantly increasing molecular complexity. mdpi.com This versatility is crucial for building the carbon skeleton of target molecules with high precision.

The general utility of 4-bromopyrazoles is highlighted by their role as precursors to a wide range of substituted pyrazoles that are otherwise difficult to prepare. jmcs.org.mxnih.gov The synthesis of these intermediates can be achieved through various methods, including the direct bromination of a pyrazole ring or a one-pot cyclocondensation-bromination of 1,3-dicarbonyl compounds with arylhydrazines. jmcs.org.mxscielo.org.mx An efficient one-pot method involves reacting 1,3-diketones with arylhydrazines and a brominating agent like N-bromosaccharin under solvent-free conditions, which is both environmentally and economically advantageous. jmcs.org.mx

Below is a table summarizing common cross-coupling reactions where 4-bromopyrazole derivatives serve as key substrates.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Significance |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron Reagent | C-C (Aryl, Vinyl) | Forms biaryl or styrenyl pyrazoles. mdpi.com |

| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Alkene | C-C (Alkene) | Introduces alkenyl substituents. jmcs.org.mx |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (Alkyne) | Synthesizes alkynylpyrazoles. jmcs.org.mx |

| Stille Coupling | Palladium | Organotin Reagent | C-C | Offers a mild route to complex pyrazoles. jmcs.org.mx |

| Negishi Coupling | Palladium or Nickel | Organozinc Reagent | C-C | Useful for constructing polycyclic systems. jmcs.org.mxnih.gov |

These reactions underscore the importance of the 4-bromo substituent as a linchpin for synthetic diversification, allowing chemists to access a vast chemical space from a single, readily available intermediate.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The synthetic utility of 4-bromopyrazole intermediates extends to the construction of intricate polycyclic and fused heterocyclic systems. These complex scaffolds are of significant interest due to their presence in natural products and pharmacologically active molecules. The pyrazole ring, when appropriately functionalized, can act as a building block for annulation reactions, where new rings are fused onto the initial pyrazole core.

Bromo(hetero)arenes with an ortho-alkoxy group, such as in 4-bromo-1-(2-methoxyphenyl)pyrazole, are considered potential precursors for condensed systems that incorporate a ring-oxygen atom, like fused furans or pyrans. mdpi.comresearchgate.net The strategic placement of substituents allows for intramolecular cyclization reactions, leading to rigid, polycyclic structures.

One established strategy involves the initial functionalization of the 4-bromo position via a cross-coupling reaction, followed by a subsequent cyclization step. For example, a palladium-catalyzed reaction can introduce a side chain that is capable of undergoing an intramolecular reaction to form a new ring. researchgate.net Another powerful method is the thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines, which are accessible from pyrimidine (B1678525) precursors, to generate fused deazapurine systems through a nitrene intermediate. nih.gov

Several approaches have been developed for synthesizing fused pyrazole systems:

Reaction with bifunctional reagents: The reaction of pyrazolin-5-ones with bis(o-chlorocarbonyl chlorides) can yield novel pentacyclic or heptacyclic ring systems containing two pyrano[2,3-c]pyrazol-4(1H)-one units. osi.lv

Intramolecular C-H arylation: Transition-metal-catalyzed intramolecular C-H arylation provides a direct route to fuse an aromatic ring onto the pyrazole heterocycle. nih.gov

Cyclocondensation strategies: Treating 3-benzylidene-chromanones with hydrazine (B178648) derivatives can yield tricyclic benzopyrano[4,3-c]pyrazole structures. rsc.orgresearchgate.net

These synthetic routes demonstrate how the foundational pyrazole structure can be elaborated into more complex, three-dimensional architectures, which are often key to achieving specific biological or material properties.

Pyrazole Derivatives in Functional Materials Development

The unique structural and electronic properties of the pyrazole ring have led to its incorporation into a variety of functional materials. Pyrazole derivatives are significant in materials science, finding applications in agrochemicals and the development of coordination complexes with interesting physical properties. guidechem.comnih.gov

In the agrochemical industry, the pyrazole scaffold is present in numerous commercially important herbicides, insecticides, and fungicides. mdpi.comnih.gov The specific substitution pattern on the pyrazole ring is critical for tuning the biological activity and selectivity of these compounds. The synthesis of these agrochemicals often relies on versatile intermediates, including halogenated pyrazoles, to build the final active ingredient.

Furthermore, pyrazole-containing ligands are widely used in coordination chemistry to create metal complexes with tailored electronic and magnetic properties. For example, tridentate ligands incorporating a pyrazole moiety can coordinate with metal ions like Fe(II) to form complexes that may exhibit spin-crossover (SCO) behavior. nih.gov This phenomenon, where the spin state of the central metal ion can be switched by external stimuli like temperature or light, is a key property for the development of molecular switches and data storage materials. The synthesis of a complex, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II), highlights how substituted pyrazoles are integrated into larger ligand systems to achieve specific functionalities, in this case, a low-spin state Fe(II) complex. nih.gov

The development of new synthetic methodologies, such as multicomponent reactions, facilitates the creation of diverse libraries of pyrazole derivatives for screening in materials science applications. researchgate.netsciencescholar.us The ability to systematically modify the substituents on the pyrazole ring allows for the fine-tuning of the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-1-(2-methoxyphenyl)pyrazole?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, 2-methoxyphenyl hydrazine reacts with 3-aminocrotononitrile in the presence of NH₄Cl under reflux to yield a pyrazole precursor, which is then brominated . Another approach involves protecting pyrazole intermediates with tetrahydropyran (THP) groups. For instance, 4-bromopyrazole is treated with dihydropyran and p-toluenesulfonic acid, followed by deprotection to isolate the target compound .

- Key Considerations : Optimize reaction time and temperature to avoid over-bromination. Use column chromatography (silica gel, ether/petroleum ether) for purification .

Q. How is the crystal structure of this compound determined, and which software is recommended?

- Methodology : X-ray diffraction (XRD) is the gold standard. The pyrazole ring and substituents are analyzed for planarity and dihedral angles (e.g., benzene vs. pyrazole ring angles ~5.5°) . Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography due to their robustness in handling high-resolution data .

- Software Workflow :

| Step | Tool | Purpose |

|---|---|---|

| Data Processing | SHELXC | Data scaling and merging |

| Structure Solution | SHELXD | Phase determination |

| Refinement | SHELXL | Final model optimization |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons (δ 7.47–7.62 ppm for pyrazole protons) and methoxy groups (δ ~3.3–4.2 ppm) .

- IR Spectroscopy : Detect C-Br stretching (~600 cm⁻¹) and C=N pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 261.23 for the silylated derivative) .

Advanced Research Questions

Q. How can contradictory pharmacological data for pyrazole derivatives be resolved?

- Case Study : Some studies report potent antibacterial activity (MIC ≤ 1 µg/mL) , while others show limited efficacy.

- Methodology :

- Assay Variability : Compare bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration .

- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Optimization Example :

- Step 1 : Protect pyrazole with THP (69% yield) to prevent side reactions during bromination .

- Step 2 : Use Pd/C for catalytic hydrogenation (≥90% yield) to reduce intermediates like 4-(α-hydroxybenzyl)pyrazole .

- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess Br₂ for complete bromination).

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like DNA gyrase. Pyrazole’s planar structure favors π-π stacking with aromatic residues .

- MD Simulations : GROMACS can model stability in lipid bilayers, highlighting hydrophobic interactions with the methoxyphenyl group .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase assays .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.